Sodium ascorbate
Overview
Description
Sodium ascorbate is a mineral salt of ascorbic acid, also known as vitamin C . It is a white to yellow crystal that is odorless . It is used as an antioxidant and an acidity regulator in food, and it has the E number E301 . Sodium ascorbate is also used as a supplement, as it is a more bioavailable form of vitamin C .
Synthesis Analysis
Sodium ascorbate is produced by dissolving ascorbic acid in water and adding an equivalent amount of sodium bicarbonate . After the effervescence stops, the sodium ascorbate is precipitated by the addition of isopropanol .Molecular Structure Analysis
The molecular formula of sodium ascorbate is C6H7NaO6 . Its average mass is 198.106 Da and its monoisotopic mass is 198.014038 Da .Chemical Reactions Analysis
Ascorbate serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . It is also a major antioxidant, acting as a very effective scavenger of primary reactive oxygen species .Physical And Chemical Properties Analysis
Sodium ascorbate is a solid white or almost white substance . It is odorless and has a pH value of 7.0 to 8.0 . It is soluble in water .Scientific Research Applications
Dental Applications
Sodium ascorbate has been evaluated for its effects on bond strength in dentistry. Studies have shown that it can restore decreased bond strength of adhesive systems to NaOCl-treated dentin, making it a valuable component in dental procedures (Ebrahimi-Chaharom et al., 2015).
Cardiovascular Diagnostics
The use of sodium ascorbate in cardiovascular diagnostics has been explored. It has been applied in techniques like the ascorbate dilution technic, which employs a platinum electrode for direct intravascular detection of indicator without the need for blood withdrawal, aiding in cardiovascular assessments (Frommer et al., 1961).
Biological Research
Sodium ascorbate has been utilized in biological research to modify DNA damage and repair in vivo. It acts as a reducing agent and has been shown to influence DNA fragmentation and repair processes in mouse gastric mucosal cell DNA when treated with carcinogens (Koropatnick & Stich, 1980).
Oncological Studies
In the field of oncology, sodium ascorbate has been investigated for its potential role in tumor management. Research suggests that it can exhibit multiple mechanisms of action depending on the cell type and conditions, including killing tumor cells, enhancing the cell-killing effect of certain tumor therapeutic agents, and stimulating the immune system against residual tumor cells (Prasad, 1980).
Food Science
In food science, sodium ascorbate is explored for its antioxidative properties. Studies have examined its effects on lipid and protein oxidation in food products like dry fermented sausages, where it has shown potential in reducing the formation of oxidation-related compounds (Berardo et al., 2016).
Sepsis Treatment Research
Sodium ascorbate has been studied for its efficacy in treating sepsis, particularly in reversing the pathophysiological and behavioral responses to Gram-negative sepsis. Experimental studies in animals have shown promising results, suggesting a potential role in clinical treatment for sepsis (Lankadeva et al., 2020).
Safety And Hazards
Future Directions
Sodium ascorbate is under active investigation as an adjuvant to standard of care anti-cancer treatments due to its dual redox roles as an antioxidant in normal tissues and as a prooxidant in malignant tissues . It is also being investigated as a treatment for sepsis, with clinical trials showing effective results .
properties
IUPAC Name |
sodium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPASLZSBLFJQEF-RXSVEWSESA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O6.Na, C6H7O6Na, C6H7NaO6 | |
Record name | SODIUM ASCORBATE | |
Source | CAMEO Chemicals | |
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Record name | SODIUM ASCORBATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | sodium ascorbate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Sodium_ascorbate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
50-81-7 (Parent) | |
Record name | Sodium ascorbate [USP:INN] | |
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DSSTOX Substance ID |
DTXSID0020105 | |
Record name | Sodium L-ascorbate | |
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Molecular Weight |
198.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Minute crystals or white powder. pH of aqueous solutions 5.6 to 7.0 or even higher (a 10% solution, made from a commercial grade, may have a pH of 7.4 to 7.7). (NTP, 1992), White or almost white, odourless crystalline powder which darkens on exposure to light, White or faintly yellow solid; [HSDB] White powder; [MSDSonline] | |
Record name | SODIUM ASCORBATE | |
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Record name | SODIUM ASCORBATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Sodium ascorbate | |
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Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Solubility in water: 62 g/100 mL at 25 °C; 78 g/100 mL at 75 °C, Very slightly soluble in alcohol; insoluble in chloroform, ether | |
Record name | SODIUM ASCORBATE | |
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Record name | Sodium ascorbate | |
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Mechanism of Action |
Mechanism of action of ascorbate is a superoxide radical scavenger., ... Sodium ascorbate decreases cellular iron uptake by melanoma cells in a dose- and time-dependent fashion, indicating that intracellular iron levels may be a critical factor in sodium ascorbate-induced apoptosis. Indeed, sodium ascorbate-induced apoptosis is enhanced by the iron chelator, desferrioxamine (DFO) while it is inhibited by the iron donor, ferric ammonium citrate (FAC). Moreover, the inhibitory effects of sodium ascorbate on intracellular iron levels are blocked by addition of transferrin, suggesting that transferrin receptor (TfR) dependent pathway of iron uptake may be regulated by sodium ascorbate. Cells exposed to sodium ascorbate demonstrated down-regulation of TfR expression and this precedes sodium ascorbate-induced apoptosis. Taken together, sodium ascorbate-mediated apoptosis appears to be initiated by a reduction of TfR expression, resulting in a down-regulation of iron uptake followed by an induction of apoptosis..., Humans use two sodium-ascorbate cotransporters (hSVCT1 and hSVCT2) for transporting the dietary essential micronutrient ascorbic acid, the reduced and active form of vitamin C. Although the human liver plays a pivotal role in regulating and maintaining vitamin C homeostasis, vitamin C transport physiology and regulation of the hSVCT systems in this organ have not been well defined. Thus, this research used a human hepatic cell line (HepG2), confirming certain results with primary human hepatocytes and determined the initial rate of ascorbic acid uptake to be Na(+) gradient, pH dependent, and saturable as a function of concentration over low and high micromolar ranges. Additionally, hSVCT2 protein and mRNA are expressed at higher levels in HepG2 cells and native human liver, and the cloned hSVCT2 promoter has more activity in HepG2 cells. Results using short interfering RNA suggest that in HepG2 cells, decreasing hSVCT2 message levels reduces the overall ascorbic acid uptake process more than decreasing hSVCT1 message levels. Activation of PKC intracellular regulatory pathways caused a downregulation in ascorbic acid uptake not mediated by a single predicted PKC-specific amino acid phosphorylation site in hSVCT1 or hSVCT2. However, PKC activation causes internalization of hSVCT1 but not hSVCT2. Examination of other intracellular regulatory pathways on ascorbic acid uptake determined that regulation also potentially occurs by PKA, PTK, and Ca(2+)/calmodulin, but not by nitric oxide-dependent pathways... | |
Record name | Sodium ascorbate | |
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Product Name |
Sodium Ascorbate | |
Color/Form |
Minute crystals, Minute white to yellow crystals | |
CAS RN |
134-03-2, 58657-35-5 | |
Record name | SODIUM ASCORBATE | |
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Record name | Sodium ascorbate [USP:INN] | |
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Record name | Sodium ascorbate | |
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Record name | L-Ascorbic acid, sodium salt (1:1) | |
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Record name | Sodium ascorbate | |
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Record name | SODIUM ASCORBATE | |
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Record name | Sodium ascorbate | |
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Melting Point |
424 °F (decomposes) (NTP, 1992), 218 °C decomposes | |
Record name | SODIUM ASCORBATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21012 | |
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Record name | Sodium ascorbate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/694 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Citations
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